molecular formula C16H22N2O2 B6473042 4-benzyl-2-(pyrrolidine-1-carbonyl)morpholine CAS No. 2640822-65-5

4-benzyl-2-(pyrrolidine-1-carbonyl)morpholine

Cat. No.: B6473042
CAS No.: 2640822-65-5
M. Wt: 274.36 g/mol
InChI Key: PRQMVJWCTGBNQQ-UHFFFAOYSA-N
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Description

4-benzyl-2-(pyrrolidine-1-carbonyl)morpholine is a complex organic compound that features a morpholine ring substituted with a benzyl group and a pyrrolidine-1-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-2-(pyrrolidine-1-carbonyl)morpholine typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.

    Introduction of the Benzyl Group: Benzylation of the morpholine ring is achieved using benzyl chloride in the presence of a base such as sodium hydride.

    Attachment of the Pyrrolidine-1-carbonyl Group: The final step involves the acylation of the benzylated morpholine with pyrrolidine-1-carbonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-2-(pyrrolidine-1-carbonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products

    Oxidation: Oxidized derivatives of the morpholine ring.

    Reduction: Reduced forms of the benzyl or pyrrolidine groups.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

4-benzyl-2-(pyrrolidine-1-carbonyl)morpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-benzyl-2-(pyrrolidine-1-carbonyl)morpholine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.

    Morpholine derivatives: Compounds with morpholine rings substituted with different groups.

Uniqueness

4-benzyl-2-(pyrrolidine-1-carbonyl)morpholine is unique due to its specific combination of a benzyl group and a pyrrolidine-1-carbonyl group on the morpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(4-benzylmorpholin-2-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-16(18-8-4-5-9-18)15-13-17(10-11-20-15)12-14-6-2-1-3-7-14/h1-3,6-7,15H,4-5,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQMVJWCTGBNQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CN(CCO2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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